molecular formula C26H30N4O3S B308019 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

Katalognummer B308019
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: IZOCXQYEFUZHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoxazepine family and is known for its unique chemical structure, which makes it a promising candidate for various applications.

Wirkmechanismus

The mechanism of action of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether varies depending on its application. However, some studies have suggested that this compound can interact with specific cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects
4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has several biochemical and physiological effects, depending on its application. Some of the effects of this compound include:
1. Induction of apoptosis: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether can induce apoptosis in cancer cells, which can lead to the death of cancer cells.
2. Inhibition of inflammation: This compound can inhibit the production of inflammatory cytokines, which can reduce inflammation in animal models.
3. Inhibition of bacterial growth: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Vorteile Und Einschränkungen Für Laborexperimente

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has several advantages and limitations for lab experiments. Some of the advantages of this compound include its unique chemical structure, which makes it a promising candidate for various applications. However, some of the limitations of this compound include its complex synthesis method and limited availability.

Zukünftige Richtungen

There are several future directions for research on 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether. Some of the potential future directions for research on this compound include:
1. Development of more efficient synthesis methods: There is a need for more efficient synthesis methods for 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether to increase its availability for research.
2. Investigation of its potential as an anti-cancer agent: Further investigation is needed to determine the potential of this compound as an anti-cancer agent and to identify the specific mechanisms of action involved.
3. Investigation of its potential as an anti-inflammatory agent: Further investigation is needed to determine the potential of this compound as an anti-inflammatory agent and to identify the specific mechanisms of action involved.
4. Investigation of its potential as an antibacterial agent: Further investigation is needed to determine the potential of this compound as an antibacterial agent and to identify the specific mechanisms of action involved.
Conclusion
In conclusion, 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a promising candidate for various scientific research applications. This compound has several potential applications, including as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. Further research is needed to fully understand the potential of this compound and to identify the specific mechanisms of action involved.

Synthesemethoden

The synthesis of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether is a complex process that involves several steps. The synthesis method involves the reaction of 3-(pentylsulfanyl)-7H-[1,2,4]triazino[5,6-d][1,4]benzoxazepin-7-one with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with 1-bromo-3-(4-propoxyphenyl)propane to yield the final product.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether makes it a promising candidate for various scientific research applications. Some of the potential applications of this compound include:
1. Anti-cancer agent: Several studies have shown that 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Anti-inflammatory agent: 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has also been shown to have anti-inflammatory properties. This compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Antibacterial agent: Some studies have shown that 4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether has antibacterial properties. This compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

Produktname

4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether

Molekularformel

C26H30N4O3S

Molekulargewicht

478.6 g/mol

IUPAC-Name

1-[3-pentylsulfanyl-6-(4-propoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H30N4O3S/c1-4-6-9-17-34-26-27-24-23(28-29-26)21-10-7-8-11-22(21)30(18(3)31)25(33-24)19-12-14-20(15-13-19)32-16-5-2/h7-8,10-15,25H,4-6,9,16-17H2,1-3H3

InChI-Schlüssel

IZOCXQYEFUZHTP-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OCCC)C(=O)C)N=N1

Kanonische SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)OCCC)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.